molecular formula C9H11NO B1258337 1-Amino-2-indanol CAS No. 74165-73-4

1-Amino-2-indanol

Cat. No. B1258337
CAS RN: 74165-73-4
M. Wt: 149.19 g/mol
InChI Key: HDXFCPZKMFTOLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Amino-2-indanol involves various strategies, highlighting the compound's versatility and the synthetic chemists' ingenuity. For instance, (Kim, An, & Ko, 2006) detailed the enantioselective synthesis of cis-1-Amino-2-indanol, emphasizing the control over the stereocenters during the synthesis. Another approach by (Yun et al., 2006) employed enantioselective enzymatic reactions, showcasing the use of lipase and transaminase for the synthesis of both trans- and cis-1-Amino-2-indanol with high diastereomeric and enantiomeric excesses.

Scientific Research Applications

1. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines

  • Summary of Application: This research explores the formation of Schiff bases derived from salicylaldehydes and a conformationally restricted amino alcohol (1-amino-2-indanol), as well as the generation of 1,3-oxazolidines, a key heterocyclic core present in numerous bioactive compounds .
  • Methods of Application: The study provides experimental evidence, including crystallographic analyses and DFT-based calculations on imine/enamine tautomerism in the solid state and solution .
  • Results or Outcomes: In the course of imine formation, a pentacyclic oxazolidine–oxazine structure could be isolated with complete stereocontrol, whose configuration has been determined by merging theory and experiment .

2. HIV Protease Inhibitor, Indinavir

  • Summary of Application: 1-Amino-2-indanol is a crucial component of indinavir, a potent HIV protease inhibitor .
  • Methods of Application: The synthesis of (1S,2R)-1-amino-2-indanol, a key component of an HIV protease inhibitor, was accomplished through ®-2-hydroxy-1-indanone (®-3), which was prepared by an intramolecular Friedel–Crafts acylation of ®-2-acetoxy-3-phenylpropanoic acid readily available from d-®-phenylalanine .
  • Results or Outcomes: Indinavir works by binding to and inhibiting the HIV protease enzyme, thereby preventing the virus from replicating within the host cells.

3. Chiral Auxiliaries in Asymmetric Reactions

  • Summary of Application: Oxazolidinones, acetonides and sulfonamides derived from cis-1-amino-2-indanol have been used as chiral auxiliaries in several asymmetric reactions .

4. β2-Adrenergic Agonists

  • Summary of Application: 2-Amino substituted 1-indanones, synthesized from 1-Amino-2-indanol, are β2-adrenergic agonists tested for bronchodilating activity .
  • Methods of Application: A direct reaction of the latter with n-butylnitrite led to the formation of keto-oximes which underwent a Pd/C catalytic reduction to give 2-amino substituted 1-indanones .
  • Results or Outcomes: These 2-amino derivatives are β2-adrenergic agonists tested for bronchodilating activity .

Safety And Hazards

1-Amino-2-indanol causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions of 1-Amino-2-indanol research involve the exploration of the formation of Schiff bases and the generation of 1,3-oxazolidines, a key heterocyclic core present in numerous bioactive compounds .

properties

IUPAC Name

1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869736
Record name 1-Amino-2,3-dihydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-indanol

CAS RN

74165-73-4
Record name 1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74165-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

U.S. Pat. No. 6,057,479 (Mitamura et al.) discloses the preparation of cis-1-amino-2-indanol by the catalytic hydrogenation of 2-hydroxy-1-indanone oxime in methanol. Example 21 of U.S. '479 discloses the hydrogenation in the presence of Pd black and HCl to give an aminoindanol product having a cis/trans selectivity of 95.5:4.5. Examples 22-23 report similar results for analogous hydrogenations using Pd/C and Pd/alumina. Example 24 discloses an analogous hydrogenation using Pd black and aqueous HBr to provide 1-amino-2-indanol product with a cis/trans ratio of 95.6:4.4. Results substantially the same as in Example 24 are also reported in Kajiro et al., SYNLETT 1998, p. 51.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
I Gallou, CH Senanayake - Chemical reviews, 2006 - ACS Publications
… Among those, cis-1-amino-2-indanol (1) played a crucial role in the development of active … The present review focuses on the importance of cis-1-amino-2-indanol (Figure 1) as a chiral …
Number of citations: 83 pubs.acs.org
H Yun, J Kim, K Kinnera, BG Kim - Biotechnology and …, 2006 - Wiley Online Library
… , a key precursor of enantiomerically pure 1-amino-2-indanol. Tetrahedron:… A practical synthesis of (1S, 2R )-1-Amino-2-indanol, a key … Resolution of racemic cis-1-amino-2-indanol by …
Number of citations: 70 onlinelibrary.wiley.com
A Bouchet, J Klyne, S Ishiuchi, O Dopfer… - Physical Chemistry …, 2018 - pubs.rsc.org
… This work characterizes the structure of the isolated protonated homodimer of 1-amino-2-indanol (AI, Fig. 1), a prototypical cyclic 1,2-amino-alcohol, to describe how the competition …
Number of citations: 8 pubs.rsc.org
EA Ugliarolo, D Gagey, B Lantaño, GY Moltrasio… - Bioorganic & medicinal …, 2012 - Elsevier
… 1-amino-2-indanol. All of them were synthesized from the commercially available (1R,2S)-cis-1-amino-2-indanol and (1S,2R)-cis-1-amino-2-indanol… and cis-1-amino-2-indanol. We also …
Number of citations: 24 www.sciencedirect.com
K Le Barbu‐Debus, A Zehnacker - Chirality, 2021 - Wiley Online Library
… In what follows, we resort to the nomenclature already used for (1R,2R)-(−)-trans-1-amino-2-indanol. It is based first on the orientation of the five-member ring. The configuration is called …
Number of citations: 2 onlinelibrary.wiley.com
K Le Barbu-Debus, M Broquier, A Mahjoub… - Physical Chemistry …, 2009 - pubs.rsc.org
… We report here the vibrational spectra of jet-cooled (±)-cis-1-amino-2-indanol–methyl lactate complexes, obtained by means of IR–UV double resonance spectroscopy. Ab initio …
Number of citations: 32 pubs.rsc.org
R Sakurai, K Sakai - Tetrahedron: Asymmetry, 2003 - Elsevier
… Resolution of racemic cis-1-amino-2-indanol 1, a key intermediate for the synthesis of … It is well known that enantiopure cis-1-amino-2-indanol 1 is a valuable chiral ligand and an …
Number of citations: 23 www.sciencedirect.com
AS Demir, H Hamamci, F Doganel, E Ozgul - Journal of Molecular Catalysis …, 2000 - Elsevier
… reactions, we report herein a simple and efficient route to (1S,2R)-1-amino-2-indanol. … In summary, the method described a short and efficient route to (1S,2R)-1-amino-2-indanol using …
Number of citations: 27 www.sciencedirect.com
E Matamoros, ME Light, P Cintas, JC Palacios - Molecules, 2023 - mdpi.com
… This paper thoroughly explores the formation of Schiff bases derived from salicylaldehydes and a conformationally restricted amino alcohol (1-amino-2-indanol), as well as the …
Number of citations: 1 www.mdpi.com
S Jones, JCC Atherton - Tetrahedron: Asymmetry, 2000 - Elsevier
… cis-1-Amino-2-indanol has been employed in such a role in … the parent cis-1-amino-2-indanol derived catalyst. Somewhat … Our interest in the use of the cis-1-amino-2-indanol system …
Number of citations: 30 www.sciencedirect.com

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